Mitoxantrone is a synthetic anthracenedione derivative with multiple applications in the field of medicine, particularly in the treatment of various types of cancer and multiple sclerosis (MS). Initially developed as a less cardiotoxic alternative to doxorubicin, mitoxantrone has been approved by the FDA for use in adult acute myeloid leukemia, hormone-refractory prostate cancer, and different forms of MS. Its broad range of action against immune cells and its ability to intercalate with DNA make it a potent therapeutic agent25.
The mechanism of action of mitoxantrone is multifaceted. As a cytotoxic agent, it is known to intercalate into DNA, disrupting the DNA synthesis and repair mechanisms, which leads to the inhibition of cell proliferation. Mitoxantrone also forms cross-links with DNA, which further inhibits the replication of rapidly dividing cells, such as cancer cells57. In the context of MS, mitoxantrone is believed to exert its effects through immunosuppression, specifically by suppressing the proliferation of T cells, B cells, and macrophages, impairing antigen presentation, and decreasing the secretion of proinflammatory cytokines2. Additionally, it enhances T-cell suppressor function and inhibits B-cell function and antibody production23. Mitoxantrone also inhibits macrophage-mediated myelin degradation, which is a key pathological feature of MS2.
Mitoxantrone has shown significant clinical activity in the treatment of breast cancer, acute leukemia, lymphoma, and other solid tumors. Its antiviral, antibacterial, antiprotozoal, immunomodulating, and antineoplastic properties contribute to its effectiveness as a cancer therapeutic5. The drug's ability to induce macrophage-mediated suppression of immune cell function has implications for its use in immunotherapy3. Moreover, mitoxantrone's potential for use in intensive therapy regimens is supported by its dose-response effect and the ability to be substantially dose-escalated6.
In the treatment of MS, mitoxantrone has been shown to reduce the relapse rate and slow the progression of the disease in patients with worsening relapsing-remitting, progressive-relapsing, or secondary-progressive forms of MS. Clinical trials have demonstrated improvements in neurological disability ratings and a reduction in the number of corticosteroid-treated relapses1. The drug's pharmacokinetic profile, characterized by a rapid uptake by tissues and slow release, contributes to its effectiveness in MS treatment2.
Mitoxantrone exhibits triexponential pharmacokinetics with a rapid initial distribution phase, an intermediate distribution phase, and a much slower elimination phase. The drug has a high affinity for tissue and persists for prolonged periods in tissues. Elimination occurs predominantly through biliary excretion, and the drug has a low potential for interaction with other concomitantly administered agents17.
Mitoxantrone is generally well tolerated, with adverse events such as nausea, alopecia, menstrual disorders, and urinary tract infections being mild to moderate in severity. However, potential cardiotoxicity limits the total cumulative dose that can be administered. The risk of cardiotoxicity is considered low in patients with MS, but monitoring of cardiac function is recommended1.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7